[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
CAS No.: 1158607-78-3
Cat. No.: VC2875950
Molecular Formula: C10H17Cl2N3O
Molecular Weight: 266.16 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1158607-78-3 |
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Molecular Formula | C10H17Cl2N3O |
Molecular Weight | 266.16 g/mol |
IUPAC Name | (2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H |
Standard InChI Key | DDTZFMRGXMKMCT-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl |
Canonical SMILES | C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride features a pyridine ring as its central scaffold with a morpholine substituent at the 2-position and a methanamine (CH₂NH₂) group at the 3-position. The compound exists as a dihydrochloride salt, with the protonation likely occurring at both the pyridine nitrogen and the primary amine. This structural arrangement shares similarities with other substituted pyridine compounds that have demonstrated biological activity in various screening programs.
Physical Properties
The salt form of this compound significantly impacts its physicochemical profile. As a dihydrochloride salt, [2-(4-Morpholinyl)-3-pyridinyl]methanamine would be expected to demonstrate enhanced water solubility compared to its free base form, making it potentially more suitable for aqueous formulations in biological testing. The crystalline nature of dihydrochloride salts typically provides improved stability for storage and handling compared to free amines.
Predicted Properties
Table 1. Predicted Physicochemical Properties of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
Property | Predicted Value | Notes |
---|---|---|
Molecular Weight | ~290-295 g/mol | Including two HCl molecules |
LogP | ~0.5-1.2 | Lower than free base due to salt formation |
Water Solubility | High | Enhanced by salt formation |
pKa | ~4.5-5.5 (pyridine N), ~9-10 (amine) | Affects ionization profile |
Melting Point | ~200-250°C | Typical for hydrochloride salts |
Appearance | White to off-white crystalline solid | Characteristic of dihydrochloride salts |
Synthesis Methods
Purification Considerations
Purification of the final compound would typically involve recrystallization from appropriate solvent systems, potentially using ethanol/diethyl ether mixtures. This process would be crucial for removing synthetic impurities and achieving the high purity required for biological testing and characterization.
Structural Analogs and Relationship to Known Compounds
Comparison with Related Compounds
The structure of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride bears structural similarities to other pyridine-based compounds that have been investigated for various applications. For instance, (4-Methylpyridin-2-yl)methanamine hydrochloride, described in the literature, shares the aminomethyl-substituted pyridine core structure . These structural relationships suggest potential for similar chemical behaviors and biological activities.
Table 2. Structural Comparison with Related Compounds
Structure-Activity Relationships
The morpholine group in the target compound may confer specific pharmacological properties, as morpholine-containing compounds often demonstrate enhanced water solubility and bioavailability. The positioning of substituents on the pyridine ring is also critical for biological activity, as seen in structure-activity relationship studies of heterocyclic compounds. For example, in the development of Zika virus protease inhibitors, researchers found that "switching to a pyridine in compound 19... resulted in considerable activity reduction" compared to pyrazine analogs .
Analytical Characterization
Spectroscopic Profile
The identification and structural confirmation of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride would typically involve multiple spectroscopic techniques:
Table 3. Expected Spectroscopic Characteristics
Technique | Expected Key Features |
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¹H NMR | Signals for pyridine protons (δ ~7.0-9.0 ppm); morpholine protons (δ ~3.5-4.0 ppm); methylene protons (δ ~4.0-4.5 ppm); amine protons (broad signal, δ ~8.0-9.0 ppm) |
¹³C NMR | Pyridine carbons (δ ~120-160 ppm); morpholine carbons (δ ~45-70 ppm); methylene carbon (δ ~40-45 ppm) |
Mass Spectrometry | Molecular ion peak corresponding to the free base; fragmentation pattern showing loss of morpholine and amine groups |
IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹); C-N stretching (~1200-1350 cm⁻¹); pyridine ring vibrations (~1400-1600 cm⁻¹) |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the method of choice for purity determination and quantitative analysis of this compound. A reverse-phase system with UV detection at wavelengths corresponding to the pyridine chromophore (typically ~254-280 nm) would be suitable for this purpose.
Research Limitations and Future Directions
Current Knowledge Gaps
Research specifically addressing [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride appears limited in the available literature. Future investigations could focus on:
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Optimized synthetic routes with improved yields
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Comprehensive physicochemical characterization
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Biological activity screening across multiple targets
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Structure-activity relationship studies with systematic structural modifications
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